Ethyl 6-chloro-4-methylpyridine-2-carboxylate Ethyl 6-chloro-4-methylpyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1122090-50-9
VCID: VC2838916
InChI: InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C1=NC(=CC(=C1)C)Cl
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

Ethyl 6-chloro-4-methylpyridine-2-carboxylate

CAS No.: 1122090-50-9

Cat. No.: VC2838916

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-chloro-4-methylpyridine-2-carboxylate - 1122090-50-9

Specification

CAS No. 1122090-50-9
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name ethyl 6-chloro-4-methylpyridine-2-carboxylate
Standard InChI InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3
Standard InChI Key OHUJWVBOFOMHFC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=CC(=C1)C)Cl
Canonical SMILES CCOC(=O)C1=NC(=CC(=C1)C)Cl

Introduction

Chemical Structure and Properties

Physical and Chemical Characteristics

Ethyl 6-chloro-4-methylpyridine-2-carboxylate is characterized by its molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . The compound typically appears as a white powder and contains several functional groups that contribute to its unique reactivity patterns and applications in pharmaceutical synthesis . Its chemical structure includes a pyridine core with strategically positioned substituents that allow for various chemical transformations.

Table 1: Physical Properties of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

PropertyValue
Physical StateWhite powder
Molecular Weight199.63 g/mol
Boiling Point311.538°C at 760mmHg
Storage ConditionRoom temperature
Purity (Commercial)Typically ≥98%

Structural Identifiers

For identification and reference purposes, several chemical identifiers are associated with Ethyl 6-chloro-4-methylpyridine-2-carboxylate, providing standardized ways to identify and catalog this compound in chemical databases and literature.

Table 2: Chemical Identifiers of Ethyl 6-chloro-4-methylpyridine-2-carboxylate

IdentifierValue
CAS Number1122090-50-9
IUPAC Nameethyl 6-chloro-4-methylpyridine-2-carboxylate
InChIInChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-8(10)11-7/h4-5H,3H2,1-2H3
InChIKeyOHUJWVBOFOMHFC-UHFFFAOYSA-N
SMILESCCOC(=O)C1=NC(=CC(=C1)C)Cl
MDL NumberMFCD09838963

Synthesis Methods

Laboratory Synthesis

The synthesis of Ethyl 6-chloro-4-methylpyridine-2-carboxylate can be accomplished through various methodologies, with several approaches documented in the literature. One common synthetic route involves reactions with pyridine derivatives that introduce the necessary functional groups in the desired positions.

A documented synthetic process involves using 2-methyl-6-chloro-pyridine derivatives as starting materials. In this approach, the carboxylic acid functionality can be introduced through appropriate transformations, followed by esterification to yield the target compound . The synthesis typically requires careful control of reaction conditions to ensure selectivity and optimal yield.

Applications in Pharmaceutical Research

Role as a Chemical Intermediate

Ethyl 6-chloro-4-methylpyridine-2-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antibacterial agents. Its functional groups provide multiple sites for further chemical modifications, making it a versatile building block in organic synthesis.

Application AreaDescription
Antibacterial AgentsUsed in the synthesis of metronidazole derivatives
Cancer ImmunotherapyIncorporated into Cbl-b enzyme inhibitors
Medicinal ChemistryBuilding block for various bioactive compounds
Protein Degrader SynthesisListed as a protein degrader building block by some suppliers
ParameterClassification
Signal WordWarning
PictogramExclamation Mark/Irritant (GHS07)
GHS Hazard StatementsH302: Acute toxicity, oral
H315: Skin corrosion/irritation
H319: Serious eye damage/eye irritation
H335: Specific target organ toxicity, single exposure; Respiratory tract irritation
Precautionary Statement CodesP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Current Research and Future Perspectives

Recent Research Developments

Recent research has expanded the applications of Ethyl 6-chloro-4-methylpyridine-2-carboxylate, particularly in the field of cancer immunotherapy. The compound's incorporation into cyano cyclobutyl compounds for Cbl-b inhibition represents a significant advancement in using this chemical intermediate for targeted therapeutic development .

The ubiquitin proteasome pathway, which involves E3 ligases like Cbl-b, plays a crucial role in protein regulation and catabolism . By developing inhibitors that target specific E3 enzymes, researchers aim to modulate protein function in a way that can enhance immune responses against cancer cells. Ethyl 6-chloro-4-methylpyridine-2-carboxylate serves as a key building block in creating these specialized inhibitors .

Future Research Directions

The versatility of Ethyl 6-chloro-4-methylpyridine-2-carboxylate suggests several promising research directions:

  • Development of improved synthetic routes to enhance yield, reduce production costs, and increase accessibility for research and industrial applications.

  • Further exploration of structure-activity relationships of derivatives to identify compounds with enhanced pharmacological properties.

  • Expansion of applications beyond Cbl-b inhibitors to other enzyme targets relevant to cancer and infectious diseases.

  • Investigation of potential combination therapies involving compounds derived from Ethyl 6-chloro-4-methylpyridine-2-carboxylate, particularly in the context of cancer immunotherapy, including possible combinations with cancer vaccines or oncolytic viruses as suggested in recent patent literature .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator